N-acetyl-alpha-D-glucosamine 1-phosphate
Description
N-Acetyl-alpha-D-glucosamine 1-phosphate (GlcNAc 1-P) is a phosphorylated amino sugar derivative with the molecular formula C₈H₁₆NO₉P and a molecular weight of 301.19 g/mol . It is a critical intermediate in the hexosamine biosynthesis pathway (HBP), which channels 2–5% of cellular glucose into the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a nucleotide sugar essential for protein glycosylation, cell signaling, and bacterial peptidoglycan synthesis . Structurally, GlcNAc 1-P features a phosphate group at the C1 position of the glucosamine backbone, distinguishing it from isomers like GlcNAc 6-phosphate .
GlcNAc 1-P is implicated in lysine metabolism, inflammatory responses, and liver pathophysiology. Elevated levels of GlcNAc 1-P correlate with pro-inflammatory cytokines (e.g., IL-6, TNF-α) in LPS/D-gal-induced liver failure models, while its downregulation via fecal microbiota transplantation (FMT) alleviates hepatic inflammation . Additionally, it is a substrate for bacterial enzymes like GlmU, which catalyzes UDP-GlcNAc synthesis in peptidoglycan biosynthesis .
Structure
3D Structure
Properties
CAS No. |
119185-08-9 |
|---|---|
Molecular Formula |
C8H16NO9P |
Molecular Weight |
301.19 g/mol |
IUPAC Name |
[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] dihydrogen phosphate |
InChI |
InChI=1S/C8H16NO9P/c1-3(11)9-5-7(13)6(12)4(2-10)17-8(5)18-19(14,15)16/h4-8,10,12-13H,2H2,1H3,(H,9,11)(H2,14,15,16)/t4-,5-,6-,7-,8-/m1/s1 |
InChI Key |
FZLJPEPAYPUMMR-FMDGEEDCSA-N |
SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OP(=O)(O)O)CO)O)O |
Synonyms |
2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester, polymer with ethenylbenzene, methyl 2-methyl-2-propenoate, 2-methylpropyl 2-propenoate and oxiranylmethyl 2-methyl-2-propenoate |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Properties and Metabolism
N-Acetyl-alpha-D-glucosamine 1-phosphate is primarily involved in the metabolism of glycoproteins and glycolipids. It serves as a substrate for various enzymes, including N-acetyl-D-glucosamine kinase (NAGK), which catalyzes its phosphorylation. This phosphorylation is essential for the synthesis of glycosaminoglycans and proteoglycans, which are critical components of the extracellular matrix and play vital roles in cell signaling and structural integrity.
Key Metabolic Pathways
- N-Glycan Metabolism : GlcNAc-1-P is involved in the degradation and synthesis of N-glycans. Research indicates that certain gut bacteria utilize GlcNAc-1-P in their metabolic pathways, facilitating energy extraction from complex carbohydrates .
- Capsule Biosynthesis : In Neisseria meningitidis, GlcNAc-1-P is a precursor for the biosynthesis of polysaccharide capsules, which are crucial for bacterial virulence . The genetic basis for this biosynthesis has been characterized, revealing specific genes essential for capsule expression.
Cancer Treatment
Recent studies have demonstrated that GlcNAc-1-P exhibits anti-cancer properties by modulating cellular signaling pathways. It has been shown to inhibit certain kinases involved in cancer progression, thereby reducing tumor growth and metastasis . The compound's ability to interfere with glycosylation processes further supports its potential as an anti-cancer agent.
Inflammation and Neurological Disorders
GlcNAc-1-P has also been studied for its effects on inflammation and neurodegenerative diseases. Its biochemical activity suggests that it may help regulate inflammatory responses by modulating cytokine production. Additionally, its role in neuronal health indicates potential applications in treating conditions such as Alzheimer's disease .
Case Study 1: Bacterial Metabolism
A study on Bacteroides thetaiotaomicron revealed that this bacterium utilizes GlcNAc-1-P through a unique phosphorylase-dependent pathway for energy production. This metabolic adaptation highlights the importance of GlcNAc-1-P in gut microbiota functionality and its potential impact on human health .
Case Study 2: Capsule Biosynthesis in Bacteria
Research into the capsule biosynthesis of Neisseria meningitidis serogroup X identified GlcNAc-1-P as a key intermediate. The genetic analysis showed that specific genes related to GlcNAc-1-P metabolism are crucial for the bacterium's virulence, suggesting that targeting this pathway could lead to novel therapeutic strategies against meningococcal infections .
Data Table: Summary of Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural and metabolic distinctions between GlcNAc 1-P and related compounds:
Metabolic Pathway Specificity
- GlcNAc 1-P vs. GlcNAc 6-P: GlcNAc 6-P is acetylated by GNPNAT1 to form GlcNAc 1-P, a rate-limiting step in UDP-GlcNAc biosynthesis . This positional isomerism directs substrate specificity in HBP enzymes .
- GlcNAc 1-P vs. L-Fucose 1-P: L-Fucose 1-P participates in guanosine diphosphate metabolism, influencing flavor compounds in meat , whereas GlcNAc 1-P is linked to inflammatory signaling .
GlcNAc 1-P vs. D-Glucose 1-P :
Enzymatic and Regulatory Differences
- Inhibition and Activation :
Research Findings and Data Tables
Table 1: Key Metabolomic Changes Involving GlcNAc 1-P in Liver Studies
Table 2: Commercial Variants of GlcNAc 1-P and Derivatives
| Product Name | CAS Number | Purity | Application | Supplier |
|---|---|---|---|---|
| N-Acetyl-α-D-glucosamine 1-phosphate disodium | 31281-59-1 | ≥95% (TLC) | Enzyme assays, metabolic studies | Multiple vendors |
| ¹⁵N-labeled GlcNAc 1-phosphate | 905488 | ≥98% (CP) | Isotopic tracing, NMR studies | Specialty suppliers |
| UDP-N-acetyl-alpha-D-glucosamine | 901851-43-2 | ≥95% | Glycosylation research | Avanti Polar Lipids |
Preparation Methods
Phosphorylation of Tetraacetyl-D-N-Acetylglucosamine
The foundational chemical synthesis of GlcNAc-1-P involves phosphorylation of tetraacetyl-D-N-acetylglucosamine using crystalline phosphoric acid. This method, detailed in, achieves an 80% yield by first generating N-acetyl-D-glucosamine-α-1-phosphate through a two-step process:
-
Phosphorylation : Tetraacetyl-D-N-acetylglucosamine reacts with crystalline phosphoric acid under anhydrous conditions to form the phosphorylated intermediate.
-
Deacetylation : The intermediate is treated with anhydrous hydrazine and hydrazine sulfate, selectively removing acetyl groups while preserving the phosphate moiety.
A critical advantage of this route is its compatibility with isotopic labeling. For instance, demonstrates the incorporation of [¹⁴C]acetate during N-acetylation, enabling high-specific-activity radiolabeled products for tracer studies. The final purification via ion-exchange chromatography ensures >95% purity, validated by paper chromatography and enzymatic assays.
Halide-Free Glucosamine Base Acylation
A patent by outlines a scalable method starting from glucosamine hydrochloride, which is converted to a halide-free glucosamine base using lithium hydroxide in methanol. Key steps include:
-
Base Formation : Glucosamine hydrochloride reacts with lithium hydroxide, forming an insoluble glucosamine base that is filtered and washed to remove lithium chloride byproducts.
-
Acylation : The halide-free base is acetylated with acetic anhydride in methanol at 5°C, yielding GlcNAc-1-P with 99% purity (HPLC).
This method emphasizes solvent selection (branched-chain alcohols like isopropanol) to enhance crystallinity and minimize side reactions. The final product exhibits a melting point of 201–202°C and specific rotation [α]D = 39–43°, consistent with α-configuration.
Enzymatic and Chemoenzymatic Strategies
UDP-N-Acetylhexosamine Pyrophosphorylase-Mediated Synthesis
Enzymatic approaches leverage UDP-N-acetylhexosamine pyrophosphorylase to catalyze the reversible conversion of GlcNAc-1-P and UTP into UDP-GlcNAc. As reported in, this enzyme is employed in the final step of a chemoenzymatic synthesis:
-
Chemical Preparation of GlcNAc-1-P : The phosphorylated intermediate from Section 1.1 is deacetylated and purified.
-
Enzymatic Coupling : UDP-N-acetylhexosamine pyrophosphorylase mediates the reaction between GlcNAc-1-P and UTP, forming UDP-GlcNAc with high regioselectivity.
This method achieves near-quantitative yields in the enzymatic step, though the overall process depends on the efficiency of the preceding chemical synthesis.
Phosphoacetylglucosamine Mutase Isomerization
The HMDB database highlights the role of phosphoacetylglucosamine mutase in converting N-acetyl-D-glucosamine 6-phosphate to GlcNAc-1-P in vivo. While in vitro applications are less documented, this pathway suggests potential for biocatalytic production. For example, recombinant mutase could isomerize commercially available GlcNAc-6-P, though optimization of reaction conditions (e.g., pH, cofactors) remains unexplored in the literature.
Optimization Strategies and Challenges
Solvent and Temperature Control
The choice of solvent profoundly impacts crystallinity and anomeric purity. For instance, methanol in prevents glucosamine base degradation, while branched-chain alcohols enhance product isolation. Similarly, low-temperature acylation (5°C) minimizes side reactions, ensuring high α-selectivity.
Q & A
Q. What are the key enzymatic pathways involved in the biosynthesis of GlcNAc-1-P, and how can researchers validate these steps experimentally?
GlcNAc-1-P is synthesized via the Leloir pathway, where glucosamine 6-phosphate is acetylated by GNPNAT1 (glucosamine-phosphate N-acetyltransferase 1) to form GlcNAc-6-phosphate, which is then isomerized to GlcNAc-1-phosphate. This intermediate is critical for UDP-GlcNAc biosynthesis, a precursor for glycoproteins and bacterial cell walls . To validate these steps, researchers can:
Q. How can GlcNAc-1-P be synthesized enzymatically for experimental use, and what purity standards are required?
GlcNAc-1-P can be synthesized using N,N'-diacetylchitobiose phosphorylase (EC 2.4.1.280), which catalyzes the reversible phosphorylation of chitin derivatives to yield GlcNAc-1-phosphate and N-acetyl-D-glucosamine . Key steps include:
- Optimizing reaction conditions (e.g., pH 7.0, 30°C) with excess phosphate donor.
- Purifying the product via ion-exchange chromatography, ensuring ≥95% purity (validated by TLC or HPLC) .
Q. What analytical methods are recommended for quantifying GlcNAc-1-P in complex biological matrices?
- Mass Spectrometry (MS): Use exact mass (301.0563 Da) for targeted detection in metabolomic studies, as demonstrated in HepG2 cell metabolite profiling .
- Enzymatic Assays: Couple GlcNAc-1-P with UDP-GlcNAc pyrophosphorylase, measuring UDP-GlcNAc formation spectrophotometrically .
- TLC: Resolve GlcNAc-1-P using silica gel plates and phosphate-molybdate staining .
Q. How does GlcNAc-1-P contribute to bacterial cell wall biosynthesis, and what experimental models are suitable for studying this?
GlcNAc-1-P is a precursor for teichoic acids and peptidoglycan in Gram-positive bacteria. Researchers can:
- Use Staphylococcus aureus or Bacillus subtilis knockout strains lacking GNPNAT1 homologs to study cell wall defects.
- Supplement growth media with isotopically labeled GlcNAc-1-P (e.g., 15N-labeled) to track incorporation into cell walls via NMR or MS .
Advanced Research Questions
Q. How can structural differences between α- and β-anomers of GlcNAc-1-P impact enzyme specificity in glycosylation pathways?
The α-anomer is the biologically active form in UDP-GlcNAc biosynthesis, while β-anomers are rare and may act as inhibitors. To study this:
Q. How can researchers resolve contradictions in GlcNAc-1-P detection across metabolomic studies?
Discrepancies may arise from extraction efficiency or matrix interference. Mitigation strategies include:
- Standardizing quenching protocols (e.g., cold methanol extraction) to prevent enzymatic degradation .
- Using isotope dilution assays with 13C6-GlcNAc-1-P as an internal standard for MS quantification .
Q. What experimental designs are optimal for tracing GlcNAc-1-P flux using isotopic labeling?
- Pulse-Chase Labeling: Feed cells 15N-GlcNAc-1-P and track incorporation into UDP-GlcNAc and glycoproteins via LC-MS/MS .
- Dynamic Metabolic Flux Analysis (DMFA): Combine 13C6-glucose labeling with computational modeling to quantify flux through the hexosamine pathway .
Q. How do genetic perturbations of GNPNAT1 affect GlcNAc-1-P levels and downstream glycoconjugate synthesis?
- Knockout Models: Use CRISPR/Cas9 to delete GNPNAT1 in HepG2 cells and profile metabolites via untargeted MS, observing reductions in UDP-GlcNAc and N-linked glycoproteins .
- Rescue Experiments: Transfect GNPNAT1-deficient cells with wild-type or mutant constructs (e.g., catalytic domain deletions) to assess functional recovery .
Q. What role does GlcNAc-1-P play in regulating microbial phosphorylase activity, and how can this be exploited for enzyme engineering?
Studies on Teth514_1788/1789 phosphorylases show that GlcNAc-1-P acts as a donor in mannoside synthesis. Researchers can:
- Perform saturation mutagenesis on active-site residues to alter donor specificity (e.g., from α-Man1P to α-GlcNAc-1-P) .
- Use molecular docking to design chimeric enzymes with enhanced activity toward non-natural substrates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
